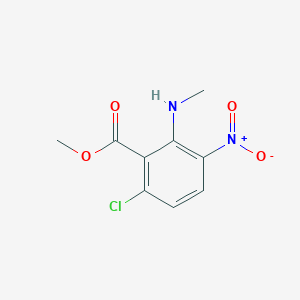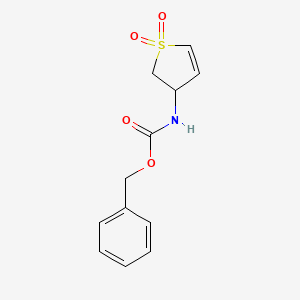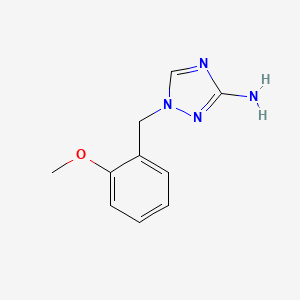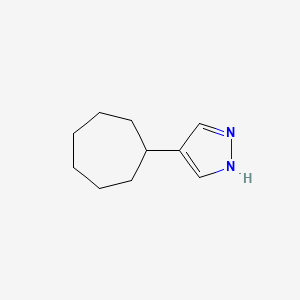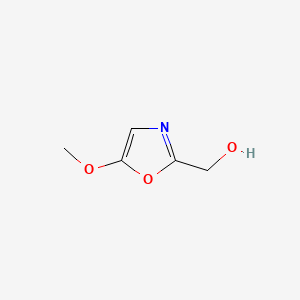
Sodium 4-chloro-6-methylpyrimidin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into 4-chloro-6-methylpyrimidine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrimidine N-oxides
Reduction: 4-chloro-6-methylpyrimidine
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent.
Comparison with Similar Compounds
4-chloro-6-methylpyrimidine: A precursor in the synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate.
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4-chloro-6-methyl-2-pyrimidinamine: Used in similar applications in chemistry and biology.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its specific substitution pattern also provides distinct reactivity compared to other pyrimidine derivatives, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C5H4ClN2NaO |
|---|---|
Molecular Weight |
166.54 g/mol |
IUPAC Name |
sodium;4-chloro-6-methylpyrimidin-2-olate |
InChI |
InChI=1S/C5H5ClN2O.Na/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
YZJFWVYBSKOSNS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC(=N1)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
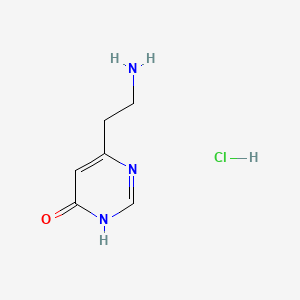
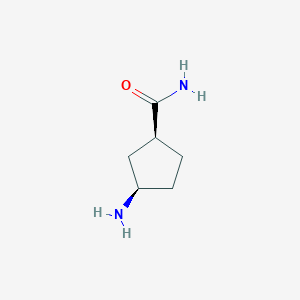
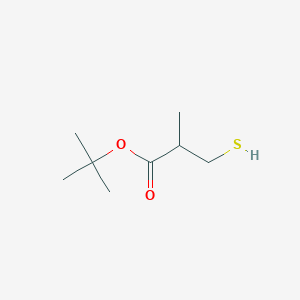
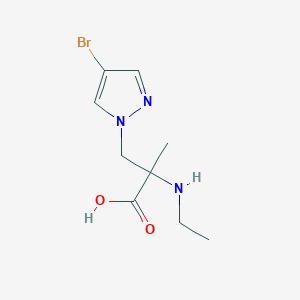

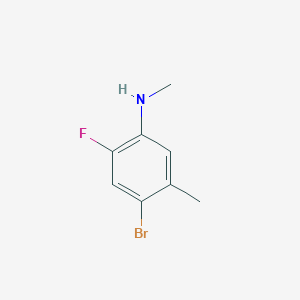
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
